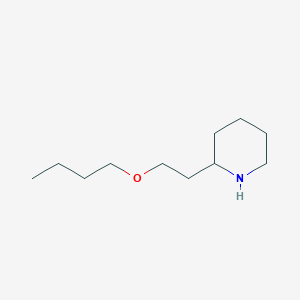

2-(2-Butoxyethyl)piperidine

Description

2-(2-Butoxyethyl)piperidine is a piperidine derivative featuring a butoxyethyl side chain (-CH₂CH₂O(CH₂)₃CH₃) attached to the piperidine nitrogen. The butoxyethyl group enhances membrane permeability compared to unsubstituted piperidines, making it a candidate for drug delivery systems or bioactive molecule design .

Propriétés

IUPAC Name |

2-(2-butoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-9-13-10-7-11-6-4-5-8-12-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVABYDBMYMAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethyl)piperidine typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the electrophilic carbon in 2-butoxyethanol .

Industrial Production Methods: Industrial production of 2-(2-Butoxyethyl)piperidine may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Butoxyethyl)piperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Applications De Recherche Scientifique

2-(2-Butoxyethyl)piperidine has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Butoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Piperidine derivatives with alkyl or carbocyclic substituents, such as 2-(1-adamantyl)piperidine and 2-n-butyl-2-adamantylamine, exhibit notable differences in lipophilicity and antiviral activity.

- Lipophilicity : The adamantyl group in 2-(1-adamantyl)piperidine significantly increases lipophilicity (as inferred from Table S2 in ), whereas 2-(2-butoxyethyl)piperidine’s ether-linked butoxy chain likely provides moderate to high lipophilicity, balancing solubility and permeability .

- Antiviral Activity : Adamantyl-substituted piperidines (e.g., compound 26 in ) show antiviral efficacy against influenza A, likely due to adamantane’s historical role in blocking viral M2 ion channels. In contrast, the butoxyethyl group may lack direct antiviral targeting but could enhance pharmacokinetic profiles (e.g., prolonged half-life) .

Piperidine Derivatives with Fluorinated Groups

1-(2,2,2-Trifluoroethyl)piperidine () highlights the impact of electronegative substituents:

- Conformation and Basicity : The trifluoroethyl group induces steric and electronic effects, stabilizing specific conformations (e.g., equatorial positioning of the substituent). This contrasts with the butoxyethyl group, which adopts more flexible conformations due to its ether oxygen and longer chain .

Piperidine vs. Piperazine Scaffolds in Drug Design

Piperazine derivatives (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperazine ) are common in serotonin receptor ligands but suffer from metabolic instability. Replacing piperazine with piperidine (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine ) improves metabolic stability but reduces receptor affinity ().

- Metabolic Stability : Piperidine’s saturated ring resists oxidative degradation better than piperazine. The butoxyethyl group may further enhance stability by shielding the nitrogen from metabolic enzymes .

| Scaffold | Metabolic Stability | 5-HT7 Receptor Affinity |

|---|---|---|

| Piperazine | Low | High |

| Piperidine | High | Moderate |

Activité Biologique

2-(2-Butoxyethyl)piperidine is an organic compound classified as a piperidine derivative, with the molecular formula C11H23NO. It has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 2-(2-Butoxyethyl)piperidine may exhibit antimicrobial activity. Its interaction with bacterial enzymes essential for cell wall synthesis suggests a mechanism of action similar to other known antimicrobial agents. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria, which positions 2-(2-Butoxyethyl)piperidine as a candidate for further exploration in this area.

Anticancer Potential

The compound has been investigated for its anticancer properties. It is hypothesized that 2-(2-Butoxyethyl)piperidine may interfere with cancer cell proliferation through modulation of specific cellular pathways. The interaction with receptors and enzymes involved in tumor progression is of particular interest.

The biological activity of 2-(2-Butoxyethyl)piperidine is largely attributed to its ability to bind to specific molecular targets within cells. This binding can lead to inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as growth, apoptosis, and inflammation.

Case Studies

Several studies have explored the biological effects of piperidine derivatives, including 2-(2-Butoxyethyl)piperidine:

- Antimicrobial Activity : A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that 2-(2-Butoxyethyl)piperidine could be similarly effective against pathogens.

- Anticancer Research : Investigations into the anticancer potential of piperidine derivatives have shown promising results in vitro, indicating that these compounds can induce apoptosis in cancer cells through various mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Interference with cell wall synthesis | |

| Anticancer | Induction of apoptosis | Modulation of cellular signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.